molecular formula C6H5F3N2O3 B2703907 5-(2,2,2-Trifluoroethoxy)-1H-pyrazole-4-carboxylic acid CAS No. 2361746-12-3

5-(2,2,2-Trifluoroethoxy)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2703907
CAS No.: 2361746-12-3
M. Wt: 210.112
InChI Key: NAKYFWXHVHFZDB-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethoxy)-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by the presence of a trifluoroethoxy group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-Trifluoroethoxy)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2,2,2-trifluoroethanol with pyrazole derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with a suitable pyrazole derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroethoxy)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The trifluoroethoxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce dihydropyrazole compounds.

Scientific Research Applications

5-(2,2,2-Trifluoroethoxy)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoroethoxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
  • 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid

Uniqueness

Compared to similar compounds, 5-(2,2,2-Trifluoroethoxy)-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features, such as the presence of both a trifluoroethoxy group and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O3/c7-6(8,9)2-14-4-3(5(12)13)1-10-11-4/h1H,2H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKYFWXHVHFZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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